[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester
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Overview
Description
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester is a synthetic organic compound known for its diverse applications in scientific research and industry This compound is a derivative of pyrrolidine, characterized by its unique molecular structure that lends it specific chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester typically involves several key steps. A common synthetic route includes the following:
Starting Material: The process begins with the selection of appropriate starting materials, such as 3-methyl-butanoic acid and pyrrolidine.
Amino Acid Protection: The amino group of 2-amino-3-methyl-butanoic acid is protected using a tert-butyl ester group to prevent unwanted side reactions.
Coupling Reaction: The protected amino acid is then coupled with pyrrolidine under specific conditions, typically using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired ester bond.
Deprotection: Finally, the protecting group is removed under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions and using automated synthesis equipment. Large-scale synthesis often employs continuous flow reactors to ensure consistent quality and yield. Key considerations in industrial production include:
Reagent Purity: High-purity reagents to minimize impurities.
Reaction Monitoring: Real-time monitoring of the reaction progress using techniques such as high-performance liquid chromatography (HPLC).
Safety Measures: Adequate safety measures to handle hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved with reagents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the amino or ester functional groups using different halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of halogenated derivatives.
Scientific Research Applications
In Chemistry
In chemistry, [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester is used as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for designing new compounds.
In Biology
Biologically, the compound is studied for its potential interactions with enzymes and receptors. It serves as a model compound to understand the binding mechanisms and effects on biological systems.
In Medicine
Medicinally, it has potential applications in drug development. Researchers investigate its efficacy and safety as a therapeutic agent for treating specific diseases or conditions.
In Industry
Industrially, the compound is used in the production of specialized materials and chemicals. Its reactivity and stability make it suitable for creating advanced materials with desired properties.
Mechanism of Action
The mechanism of action of [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to bind to these targets, modulating their activity and resulting in various biological effects. Key pathways include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors, altering cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
[1-((R)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester
[1-((S)-2-Amino-2-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester
Uniqueness
What sets [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester apart from its similar compounds is its specific stereochemistry and functional group arrangement. These features give it unique reactivity and interaction profiles that make it particularly useful in certain scientific and industrial applications. For example, the configuration of the amino and ester groups affects its binding affinity and selectivity towards biological targets.
This compound represents a fascinating intersection of chemistry and biology, offering various pathways for exploration and application in multiple fields.
Properties
IUPAC Name |
tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-7-19(15(21)22-16(4,5)6)12-8-9-18(10-12)14(20)13(17)11(2)3/h11-13H,7-10,17H2,1-6H3/t12?,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXONZPLDZMMAD-ABLWVSNPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCN(C1)C(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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